5-(3-methyl-benzyl)-2H-pyrazol-3-ylamine

Lipophilicity Permeability SAR

5-(3-Methyl-benzyl)-2H-pyrazol-3-ylamine (molecular formula C₁₁H₁₃N₃, molecular weight 187.24 g/mol) is a heterocyclic aromatic amine belonging to the aminopyrazole class. The compound features a pyrazole core substituted at the 5-position with a 3-methylbenzyl group via a methylene bridge, distinguishing it from directly aryl-attached pyrazole analogs.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B8277648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-methyl-benzyl)-2H-pyrazol-3-ylamine
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2=CC(=NN2)N
InChIInChI=1S/C11H13N3/c1-8-3-2-4-9(5-8)6-10-7-11(12)14-13-10/h2-5,7H,6H2,1H3,(H3,12,13,14)
InChIKeyGUAIBFPFXKFXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methyl-benzyl)-2H-pyrazol-3-ylamine: Physicochemical and Structural Baseline for Research Procurement


5-(3-Methyl-benzyl)-2H-pyrazol-3-ylamine (molecular formula C₁₁H₁₃N₃, molecular weight 187.24 g/mol) is a heterocyclic aromatic amine belonging to the aminopyrazole class . The compound features a pyrazole core substituted at the 5-position with a 3-methylbenzyl group via a methylene bridge, distinguishing it from directly aryl-attached pyrazole analogs. Commercially, it is typically supplied as a research-grade building block with purity specifications of ≥95% . The scaffold is recognized within the broader aminopyrazole family for its utility as a versatile intermediate in medicinal chemistry and as a fragment in target-based drug discovery campaigns [1].

Why Generic Substitution Falls Short: Structural Nuances of 5-(3-Methyl-benzyl)-2H-pyrazol-3-ylamine


Substituting 5-(3-methyl-benzyl)-2H-pyrazol-3-ylamine with a generic aminopyrazole or a benzyl-pyrazole analog without the meta-methyl substitution introduces quantifiable differences in lipophilicity, hydrogen-bonding capacity, and steric profile that directly impact target engagement and physicochemical behavior. The meta-methyl group on the benzyl ring increases computed LogP by approximately 0.5–0.7 units compared to the unsubstituted benzyl analog (CAS 1134-82-3), altering membrane permeability and non-specific protein binding profiles . Furthermore, the methylene bridge between the pyrazole and the aryl ring creates rotational degrees of freedom absent in directly-attached aryl pyrazoles such as 5-m-Tolyl-2H-pyrazol-3-ylamine (CAS 80568-96-3), which profoundly affects binding pose geometry in enzyme pockets [1]. These structural features are not interchangeable for structure–activity relationship (SAR) studies or fragment elaboration campaigns.

Quantitative Differentiation Evidence for 5-(3-Methyl-benzyl)-2H-pyrazol-3-ylamine vs. Closest Analogs


Meta-Methyl Substitution on Benzyl Ring Increases Computed Lipophilicity (LogP) Relative to Unsubstituted Benzyl Analog

The meta-methyl group on the benzyl substituent of 5-(3-methyl-benzyl)-2H-pyrazol-3-ylamine confers a measurable increase in computed lipophilicity compared to the unsubstituted benzyl analog 2-benzyl-5-methyl-2H-pyrazol-3-ylamine (CAS 1134-82-3). While direct experimental LogP data for the target compound are not reported in the primary literature, the computed LogP for the closely related N-methyl analog 3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-amine (CAS 1015845-95-0) is 2.01, compared with a predicted LogP of approximately 1.4–1.6 for the des-methyl benzyl analog based on fragment-based calculations . This ~0.5-unit increase in LogP translates to an approximately threefold increase in calculated partition coefficient and is consistent with the known contribution of an aromatic methyl group (+0.52 LogP units per Hansch π constant).

Lipophilicity Permeability SAR

Methylene Bridge Confers Rotational Flexibility Distinct from Directly Attached Aryl Pyrazoles

5-(3-Methyl-benzyl)-2H-pyrazol-3-ylamine contains a methylene (-CH₂-) bridge connecting the pyrazole core to the 3-methylphenyl ring. This structural feature introduces two rotatable bonds (pyrazole–CH₂ and CH₂–aryl), creating conformational flexibility that is absent in the directly attached analog 5-m-Tolyl-2H-pyrazol-3-ylamine (CAS 80568-96-3), which has zero rotatable bonds between the pyrazole and aryl rings. The PDB structure 5OIF demonstrates that the closely related analog 1-benzyl-3-methyl-1H-pyrazol-5-amine binds to Mycobacterium tuberculosis InhA with a specific dihedral angle enabled by the methylene bridge, a geometry that cannot be achieved by directly-attached aryl pyrazoles [1].

Conformational flexibility Binding pose Fragment-based drug design

Reduced Topological Polar Surface Area (tPSA) Differentiates from Directly-Attached Aryl Analogs

The topological polar surface area (tPSA) of the target compound's closely related N-methyl analog is computed at 43.8 Ų , which is notably lower than the tPSA of directly-attached aminopyrazoles such as 5-m-Tolyl-2H-pyrazol-3-ylamine (estimated tPSA ≈ 55–60 Ų due to the additional hydrogen-bond donor on the pyrazole N1 position). This difference arises because the methylene bridge in the benzyl-pyrazole scaffold eliminates the N1–H hydrogen bond donor present in the 2H-pyrazol-3-ylamine tautomer, while the meta-methylbenzyl group contributes additional hydrophobic surface area without increasing polar atom count.

Polar surface area Membrane permeability Drug-likeness

Fragment-Based Drug Discovery Validation: InhA Co-Crystal Structure Confirms Target Engagement for Benzyl-Pyrazole Scaffold

The structurally analogous compound 1-benzyl-3-methyl-1H-pyrazol-5-amine (CAS 1134-82-3), which differs from the target compound only by the absence of the meta-methyl group on the benzyl ring, has been co-crystallized with Mycobacterium tuberculosis enoyl-ACP reductase (InhA, T2A mutant) and the structure deposited as PDB entry 5OIF at 2.03 Å resolution [1][2]. The published fragment screening study (Prati et al., ChemMedChem 2018) demonstrates that benzyl-pyrazole fragments with functional group complexity maintain their binding pose during elaboration, and the pyrazole fragment was reported with a pIC₅₀ < 3 (IC₅₀ > 1 mM), classifying it as a weak fragment hit suitable for structure-guided optimization [2]. While quantitative potency data for the target compound itself are not reported, the validated binding mode and the established tractability of this scaffold for fragment-to-lead optimization provide a procurement rationale distinct from uncharacterized or non-crystallized analogs.

Fragment-based drug discovery Antitubercular X-ray crystallography

Optimal Research Application Scenarios for 5-(3-Methyl-benzyl)-2H-pyrazol-3-ylamine


Fragment-Based Drug Discovery (FBDD) for Antitubercular Targets

The benzyl-pyrazole scaffold has been validated through co-crystallization with Mycobacterium tuberculosis InhA (PDB: 5OIF), confirming that fragments of this chemotype engage the enoyl-ACP reductase active site with a defined binding pose [1]. 5-(3-Methyl-benzyl)-2H-pyrazol-3-ylamine, with its additional meta-methyl substituent, provides a logical starting point for fragment elaboration studies aiming to improve ligand efficiency metrics through hydrophobic pocket occupancy. The methylene bridge flexibility allows exploration of binding geometries not accessible to directly-attached aryl pyrazoles.

Kinase Inhibitor Scaffold Optimization

Aminopyrazole derivatives are privileged scaffolds for kinase hinge-binding, and the tPSA of approximately 43.8 Ų for the benzyl-pyrazole chemotype falls within the favorable range for kinase inhibitor drug-likeness . The meta-methyl substitution on the benzyl ring provides a handle for modulating selectivity across the kinome by exploiting differences in the hydrophobic pocket adjacent to the hinge region, while the computed LogP of ~2.0 supports adequate cell permeability for cellular target engagement assays.

Chemical Biology Probe Development

The combination of a synthetically accessible primary amine handle on the pyrazole core (enabling facile derivatization via amide coupling, sulfonamide formation, or reductive amination) and the meta-methylbenzyl hydrophobic motif makes this compound suitable as a core scaffold for developing chemical biology probes . The amine group allows introduction of biotin tags, fluorescent reporters, or photoaffinity labels without altering the core binding pharmacophore.

SAR Studies on Lipophilicity–Activity Relationships

The quantifiable difference in computed LogP (ΔLogP ≈ +0.4 to +0.6) between the meta-methylbenzyl analog and the unsubstituted benzyl analog (CAS 1134-82-3) makes this compound a valuable tool for systematically studying the impact of incremental lipophilicity changes on target affinity, selectivity, and ADME properties within a congeneric series . This is particularly relevant for programs optimizing compounds against intracellular targets where membrane permeability is rate-limiting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-methyl-benzyl)-2H-pyrazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.